REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1.C(NC(=NC(C)C)O[C:18]([CH3:21])([CH3:20])[CH3:19])(C)C>C1COCC1>[C:18]([O:9][C:8]([C:6]1[CH:5]=[C:4]([Cl:11])[N:3]=[C:2]([Cl:1])[CH:7]=1)=[O:10])([CH3:21])([CH3:20])[CH3:19]
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Name
|
|
Quantity
|
8.28 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=C1)C(=O)O)Cl
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Name
|
|
Quantity
|
17 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(OC(C)(C)C)=NC(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(OC(C)(C)C)=NC(C)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The resulting mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The material was then heated to 65° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
|
CUSTOM
|
Details
|
After removing volatiles
|
Type
|
CUSTOM
|
Details
|
the remainder was purified by flash silica gel column (EtOAc/hexanes 5:95 followed by 7.5:92.5)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.83 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |